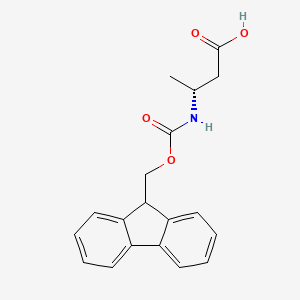

Fmoc-D-beta-homoalanine

Description

Significance of Beta-Amino Acids in Peptide Chemistry Research

Beta-amino acids are structural isomers of the common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon of the carboxylic acid backbone. numberanalytics.com This seemingly minor structural alteration has profound implications for the properties of peptides into which they are incorporated. The inclusion of β-amino acids is a key strategy in peptidomimetics—the design and synthesis of molecules that mimic the structure and function of natural peptides. nih.gov

Research has consistently shown that incorporating β-amino acids can confer significant advantages. researchgate.net Peptides containing these non-natural residues often exhibit remarkable resistance to proteolytic degradation by enzymes, a major hurdle in the therapeutic use of natural peptides. nih.govresearchgate.net Furthermore, the additional carbon in the backbone increases conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices and sheets, that are not accessible to their alpha-peptide counterparts. numberanalytics.comnih.govacs.org This structural diversity opens up new avenues for designing molecules that can target specific biological receptors or inhibit protein-protein interactions. acs.org

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern medicinal chemistry and drug development. nih.govsigmaaldrich.com While natural peptides possess a wide range of biological functions, their therapeutic application is often limited by poor metabolic stability and low bioavailability. nih.gov Enzymes in the body, specifically proteases, readily recognize and cleave peptide bonds between natural L-alpha-amino acids, leading to rapid degradation. qyaobio.com

By introducing non-natural amino acids, which are not recognized by these enzymes, scientists can create modified peptides, or peptidomimetics, with significantly enhanced stability. nih.govqyaobio.com This modification allows the synthetic peptides to persist longer in the body, increasing their therapeutic efficacy. Beyond stability, the inclusion of these unique building blocks can improve receptor binding, modify biological activity to act as agonists or antagonists, and enhance penetration across cell membranes. qyaobio.com The vast array of available non-natural amino acids provides a toolkit for fine-tuning the pharmacological properties of peptide-based drug candidates. nih.govportlandpress.com

In nature, proteins are almost exclusively composed of amino acids in the L-configuration. The use of their mirror images, or D-enantiomers, represents a powerful strategy in peptide design. psu.edu The primary advantage of incorporating D-amino acids is the profound resistance they confer against proteolysis, as proteases are stereospecific for L-amino acid substrates. nih.govthieme-connect.com This increased stability is crucial for developing peptide-based therapeutics.

The D-configuration also exerts significant control over the peptide's three-dimensional structure. psu.edu Introducing a D-amino acid can induce specific turns or alter helical structures within a peptide chain. psu.edumdpi.com For example, incorporating D-amino acids can stabilize beta-hairpin structures or even promote the formation of left-handed helices. psu.edu This conformational constraint can be exploited to design peptides with high affinity and specificity for biological targets. mdpi.com While L-amino acids are the building blocks of life, research shows that peptides containing a mix of L- and D-amino acids can form stable structures, suggesting their potential role as essential components in primordial life and as versatile tools in modern drug discovery. nih.gov

Historical Context of Fmoc Chemistry in Peptide Synthesis Evolution

The chemical synthesis of peptides has undergone a significant evolution, with the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group marking a major milestone. scispace.compublish.csiro.au The journey began with early solution-phase methods, which were laborious and time-consuming. A revolutionary advance came in the 1960s with R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS), for which he was awarded the Nobel Prize. publish.csiro.aupeptide.com

Merrifield's initial SPPS strategy relied on the acid-labile tert-butyloxycarbonyl (Boc) group to protect the Nα-amino group of the amino acid. peptide.com While effective, the Boc/Bzl protection scheme required repeated treatments with strong acid for deprotection and harsh chemicals like hydrogen fluoride (B91410) for the final cleavage from the resin, which could lead to unwanted side reactions and degradation of sensitive peptides. scispace.compublish.csiro.au

In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc group. peptide.comnih.gov This offered a milder, orthogonal protection strategy. The Fmoc group is stable to acid but can be removed with a mild base, typically piperidine (B6355638). This "Fmoc/tBu" strategy, developed for SPPS in the late 1970s, avoided the harsh acidic conditions of the Boc method, resulting in cleaner synthesis of complex peptides, particularly those containing sensitive residues like tryptophan. nih.gov By the 1990s, Fmoc chemistry had become the dominant method in peptide synthesis research due to its efficiency, mild conditions, and suitability for automation. nih.gov

Scope and Research Trajectories of Fmoc-D-beta-Homoalanine

This compound serves as a specialized building block in research focused on creating peptides with enhanced therapeutic properties. chemimpex.com Its primary application lies in the synthesis of peptidomimetics where the goals are to increase stability against enzymatic degradation and to explore novel three-dimensional structures for improved biological activity. chemimpex.comresearchgate.net

The research trajectory for this compound is directed towards several key areas:

Drug Development: It is a component in the design of new drug candidates. The incorporation of the D-beta-homoalanine moiety helps to create peptide analogues with increased potency and metabolic stability. chemimpex.comresearchgate.netsigmaaldrich.com

Conformational Studies: The unique structural features of D-beta-amino acids are used to design and study peptides with specific, predictable secondary structures, such as helices and turns, which are critical for receptor binding and biological function. scispace.com

Bioconjugation: The compound can be used in processes to attach drugs or imaging agents to biomolecules, potentially enhancing the specificity and efficacy of therapeutic agents. chemimpex.com

Material Science: Its chemical properties are being explored in the development of novel functional materials, such as specialized sensors and coatings. chemimpex.com

Research involving derivatives, such as Fmoc-(2-naphthyl)-D-beta-homoalanine, indicates a focus on creating analogues with modified steric or electronic properties to probe interactions with biological targets more effectively. sigmaaldrich.comambeed.com These studies aim to generate peptides that can modulate systems like G-protein-coupled receptors or inhibit protein-protein interactions, which are significant targets in cancer therapy and other diseases. chemimpex.comacs.org

Advanced Synthetic Strategies for Fmoc-Protected Beta-Amino Acids

The preparation of Fmoc-protected β-amino acids, including this compound, often employs homologation from corresponding α-amino acids or stereoselective synthetic routes to establish the desired chirality.

Homologation, the process of extending a carbon chain by one methylene (B1212753) unit, is a common strategy to convert α-amino acids into their β-amino acid counterparts. The Arndt-Eistert synthesis is a classical and widely used method for this transformation. rsc.orgrsc.org This approach is particularly attractive because it generally preserves the stereogenic center of the original α-amino acid. rsc.org

The Arndt-Eistert homologation is a two-step process that converts a carboxylic acid to its next higher homolog. organic-chemistry.org In the context of β-amino acid synthesis, an N-protected α-amino acid, such as an Fmoc-α-amino acid, is the starting material. nih.govambeed.com

The key steps in the Arndt-Eistert synthesis for preparing β-amino acids are:

Activation and Diazoketone Formation : The N-protected α-amino acid is first activated, typically as an acid chloride or a mixed anhydride. organic-chemistry.org This activated species then reacts with diazomethane to form an α-diazoketone intermediate. organic-chemistry.orgnih.gov The use of Fmoc-α-amino acid pentafluorophenyl esters has been shown to be effective for the acylation of diazomethane, yielding crystalline Fmoc-aminoacyldiazomethanes in good purity. nih.gov

Wolff Rearrangement : The crucial step is the Wolff rearrangement of the α-diazoketone to a ketene. organic-chemistry.org This rearrangement can be induced thermally, photochemically, or through silver(I) catalysis. organic-chemistry.org The highly reactive ketene intermediate is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the desired β-amino acid derivative. organic-chemistry.org When water is used as the nucleophile, a β-amino acid is formed. rsc.org

Continuous flow processes have been developed for the Arndt-Eistert homologation to improve safety, particularly concerning the use of the highly toxic and explosive diazomethane. rsc.orgrsc.org These systems allow for the on-demand generation and immediate consumption of diazomethane. rsc.org

| Step | Description | Key Reagents |

| 1 | Activation of N-protected α-amino acid | Acid chloride/anhydride formation reagents |

| 2 | Formation of α-diazoketone | Diazomethane |

| 3 | Wolff Rearrangement | Heat, light, or Ag+ catalyst |

| 4 | Ketene trapping | Water, alcohols, or amines |

To enhance the efficiency and reduce reaction times of the Wolff rearrangement, microwave irradiation has been explored as an alternative energy source. researchgate.net Microwave-assisted organic synthesis is considered a green chemistry approach due to its potential to decrease reaction times from hours to minutes, reduce side reactions, and increase yields. researchgate.net

In the synthesis of Fmoc-β-amino acids, the Wolff rearrangement of α-diazoketones derived from Fmoc-α-amino acids can be carried out under microwave irradiation. researchgate.net This method has been shown to produce Fmoc-β-amino acids in good yields (91–95%) with retention of configuration in very short reaction times (40 to 60 seconds). researchgate.net The rearrangement is typically performed in the presence of silver benzoate in a solvent mixture like 1,4-dioxane and water. researchgate.net Ultrasound has also been utilized to promote the silver-catalyzed Wolff rearrangement, resulting in a clean formation of the corresponding β-amino acid derivatives under mild conditions that are compatible with the base-sensitive Fmoc protecting group. organic-chemistry.org

| Method | Energy Source | Advantages | Reported Yields |

| Conventional | Thermal/Photochemical/Catalytic | Well-established | Good |

| Microwave-Assisted | Microwaves | Rapid reaction times, high yields, green approach | 91-95% |

| Ultrasound-Promoted | Sonication | Mild conditions, high yields | High |

Achieving the desired D-configuration at the β-carbon is crucial for the synthesis of this compound. While homologation of D-α-amino acids can be effective, other stereoselective methods have been developed to construct β-amino acids with high enantiomeric purity.

One approach involves the diastereoselective alkylation of a chiral derivative of β-alanine. acs.orgscielo.br For instance, a chiral β-alanine amide can be converted to its dianion and then treated with an alkyl halide. The chirality of the auxiliary group directs the approach of the electrophile, leading to a diastereoselective alkylation. scielo.br

Another powerful strategy is the use of biocatalysis. Directed evolution has been used to create broad substrate range, highly stereoselective D-amino acid dehydrogenases. nih.gov These enzymes can catalyze the reductive amination of a corresponding 2-keto acid with ammonia (B1221849) to produce D-amino acids with high enantiomeric purity. nih.gov This method offers a direct and environmentally friendly route to D-amino acids.

Additionally, stereodivergent synthesis strategies have been developed. For example, the allylation of chiral N-tert-butanesulfinyl imines can be controlled to produce different stereoisomers by choosing the appropriate reagents and conditions. acs.org This allows for the synthesis of a specific enantiomer of a β-amino acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201864-71-3 | |

| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Incorporation into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-D-beta-Homoalanine

Solid-phase peptide synthesis (SPPS) is the cornerstone for constructing peptides containing this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. google.com The use of this compound in SPPS allows for the creation of peptides with modified backbones, which can lead to unique secondary structures and enhanced resistance to enzymatic degradation. nih.gov

The most prevalent method for incorporating this compound is the Fmoc/tBu (tert-butyl) orthogonal protection strategy. acs.orgpeptide.comcsic.es In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups like tert-butyl (tBu). csic.esbeilstein-journals.org

The synthesis cycle involves two key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comscielo.org.mx This exposes a free amine on the growing peptide chain.

Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the newly exposed amine, forming a new peptide bond. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. The orthogonality of the Fmoc and tBu protecting groups is crucial, as it allows for the selective removal of the Fmoc group at each step without affecting the acid-labile side-chain protecting groups. acs.org Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). thermofisher.com

The use of the Fmoc/tBu strategy is advantageous due to its milder deprotection conditions compared to the older Boc/Bzl strategy, making it compatible with a wider range of modified and sensitive peptides. csic.esnih.gov

The principles of Fmoc/tBu-based SPPS are readily amenable to automation, which has significantly accelerated the synthesis of peptides containing non-canonical residues like this compound. beilstein-journals.orgnii.ac.jp Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling with high precision and efficiency. google.com These instruments can be programmed to deliver the necessary reagents and solvents in a controlled manner, minimizing human error and ensuring reproducibility. rsc.org

Modern automated synthesizers, including those utilizing microwave irradiation, can dramatically reduce the time required for each coupling and deprotection step. google.comresearchgate.net Microwave-assisted SPPS enhances the kinetics of these reactions, leading to faster synthesis times and often improved purity of the final peptide. researchgate.net High-throughput synthesis platforms enable the parallel synthesis of numerous different peptide sequences simultaneously, which is invaluable for creating peptide libraries for screening and drug discovery purposes. beilstein-journals.org The ability to incorporate this compound into these automated and high-throughput workflows allows for the systematic exploration of the effects of β-amino acid incorporation on peptide structure and function.

The incorporation of β-amino acids like D-beta-homoalanine can present unique challenges compared to their α-amino acid counterparts. The different steric environment around the amino and carboxyl groups of β-amino acids can affect the rates of both coupling and deprotection reactions. rsc.org Therefore, optimization of these steps is often necessary to achieve high yields and purity.

Coupling Optimization:

Coupling Reagents: The choice of coupling reagent is critical. Highly efficient and reactive reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed to overcome the potentially slower coupling kinetics of β-amino acids. creative-peptides.com

Double Coupling: In cases of difficult couplings, a "double coupling" strategy may be implemented, where the coupling step is repeated to ensure complete reaction. biotage.com

Reaction Time and Temperature: Extending the coupling time or, in some automated systems, increasing the temperature can also enhance coupling efficiency. acs.org

Deprotection Optimization:

Base Concentration and Time: The standard 20% piperidine in DMF solution is generally effective for Fmoc removal. However, for sterically hindered residues or in cases of peptide aggregation, the deprotection time may need to be extended to ensure complete removal of the Fmoc group. scielo.org.mxiris-biotech.de Incomplete deprotection leads to the formation of deletion sequences, which are difficult to separate from the target peptide. iris-biotech.de

Alternative Bases: While piperidine is the most common base, other reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer faster deprotection, although its use requires careful consideration to avoid side reactions. peptide.com 4-methylpiperidine (B120128) has also been shown to be an effective alternative to piperidine. scielo.org.mxresearchgate.net

Monitoring the completeness of both coupling and deprotection reactions is crucial. Qualitative tests like the Kaiser test or quantitative methods like UV monitoring of Fmoc release can be used to assess the efficiency of each step and guide optimization. iris-biotech.de

Solution-Phase Peptide Synthesis Approaches Incorporating this compound

While SPPS is the dominant method, solution-phase peptide synthesis (SolPS) remains a viable, and in some cases advantageous, approach for incorporating this compound, particularly for large-scale synthesis or the preparation of peptide fragments for convergent synthesis. google.comacs.org

In SolPS, the coupling and deprotection reactions are carried out in a homogenous solution. This requires careful selection of protecting groups and purification of the intermediate peptide at each step, typically by crystallization or chromatography. google.com The Fmoc group is well-suited for solution-phase synthesis due to the ease of monitoring its removal and the crystalline nature of many Fmoc-protected amino acids and peptides. acs.org

A key challenge in solution-phase Fmoc chemistry is the removal of the dibenzofulvene-piperidine adduct formed during deprotection. google.com While this is easily washed away in SPPS, it requires specific purification steps in solution. google.com Despite these challenges, SolPS offers benefits in terms of scalability and the avoidance of issues related to the solid support, such as aggregation and restricted access of reagents. google.com Recent advancements in SolPS have focused on developing more efficient purification strategies to make the process more amenable to larger-scale production. google.comacs.org

Engineering Peptide Backbones and Sequences with Beta-Homoamino Acids

The introduction of β-homoamino acids like D-beta-homoalanine into peptide backbones is a powerful strategy for peptide engineering. This modification adds an extra carbon atom to the peptide backbone for each β-amino acid incorporated, which can significantly alter the peptide's conformational properties and proteolytic stability. nih.govresearchgate.net

A particularly fruitful area of research is the design and construction of hybrid α,β-peptides, which contain a mixture of both α- and β-amino acids. nih.govacs.org The incorporation of this compound into these hybrid sequences allows for the creation of novel peptide architectures with tailored properties.

By strategically placing β-amino acids within an α-peptide sequence, it is possible to induce specific secondary structures, such as helices, turns, and sheets, that may not be accessible to the parent α-peptide. researchgate.netnih.gov The altered backbone geometry can also influence the spatial orientation of the amino acid side chains, which is critical for molecular recognition and biological activity. acs.org

Furthermore, the peptide bonds adjacent to a β-amino acid residue are often more resistant to cleavage by proteases, leading to peptides with enhanced stability and longer in vivo half-lives. nih.gov The construction of these hybrid peptides typically follows the standard SPPS methodologies described previously, with the key difference being the sequential incorporation of both Fmoc-protected α- and β-amino acids according to the desired sequence. The ability to create these precisely defined hybrid structures opens up new avenues for the development of peptidomimetics with improved therapeutic potential. acs.org

Oligomerization and Polymerization of Beta-Homoamino Acids

The synthesis of oligomers and polymers from β-amino acids, including β-homoamino acids, is a significant area of research for creating novel materials and peptidomimetics with unique structural and functional properties. Various chemical and enzymatic methods have been explored for this purpose.

Chemical methods have been developed for the polymerization of β-amino acids in aqueous solutions. Studies have compared different activating agents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDAC) and carbonyl diimidazole (CDI), for their efficiency in promoting oligomerization. nih.gov It was found that β-amino acids can be oligomerized effectively using EDAC, whereas CDI is more efficient for α-amino acids. nih.gov This highlights the importance of selecting appropriate reagents based on the monomer structure. Further research investigating abiotic polymerization reactions has shown that β-amino acids generally exhibit a greater extent of incorporation into oligomers compared to their α-amino acid counterparts under certain prebiotic-like conditions, such as wet-dry cycling. mdpi.com These studies suggest that heterogenous peptide backbones containing β-amino acids could have existed on the early Earth. mdpi.com

Enzymatic approaches offer a high degree of regio- and stereospecificity for peptide synthesis. ethz.ch Specific enzymes, namely β-peptidyl aminopeptidases like BapA and DmpA, have been shown to catalyze not only the cleavage of β-amino acids but also the reverse reaction—their oligomerization. ethz.chnih.gov In one study, various β-homoamino acid derivatives, including those of β-homoalanine, were used as substrates. ethz.chnih.gov These enzymes successfully coupled the β-amino acids into oligomers with chain lengths of up to eight residues. ethz.chnih.gov The enzyme DmpA, in particular, demonstrated high conversion rates, leading to dimer yields as high as 76%. ethz.chnih.gov This enzymatic method provides a valuable tool for synthesizing well-defined β-peptide oligomers under mild reaction conditions. ethz.ch

The resulting oligomers of β-homoamino acids can exhibit higher-order self-assembly. For instance, oligomers of β³-homoamino acids have been observed to form filamentous structures. researchgate.net

Table 1: Enzymatic Oligomerization of β-Homoamino Acid Derivatives

| Enzyme | Substrate(s) | Key Findings | Reference |

| BapA (from S. xenopeptidilytica 3-2W4) | H-β³hAla-pNA, H-(R)-β³hAla-pNA, and other β-homoamino acid derivatives | Capable of coupling various β-amino acid residues to form oligomers and mixed peptides. | ethz.chnih.gov |

| BapA (from S. microcystinivorans Y2) | H-β³hAla-pNA + β³-homoleucine | Formed the β-dipeptide H-β³hAla-β³hLeu-OH with almost 50% conversion. | ethz.chnih.gov |

| DmpA (from O. anthropi LMG7991) | H-β³hAla-pNA, H-(R)-β³hAla-pNA, and other β-homoamino acid derivatives | Catalyzed oligomerization with very high conversion rates, achieving dimer yields up to 76%. | ethz.chnih.gov |

This table summarizes the capabilities of different β-peptidyl aminopeptidases in synthesizing oligomers from β-homoamino acid substrates.

Impact of D-Amino Acids on Peptide Stability and Degradation Resistance

A primary challenge in the therapeutic application of peptides is their rapid in vivo degradation by proteases. pnas.org Incorporating non-proteinogenic amino acids, such as D-amino acids, is a widely adopted strategy to enhance peptide stability. pnas.orgjpt.com The unique stereochemistry of D-amino acids, being enantiomers of the naturally occurring L-amino acids, renders peptides containing them resistant to most endogenous proteases. lifetein.com.cnnih.gov

The peptide bonds formed by D-amino acids are less susceptible to hydrolysis by proteolytic enzymes, which are stereospecific for L-amino acid substrates. lifetein.com.cn This resistance has been demonstrated in numerous studies across various peptide sequences. For example, peptides containing D-amino acids, particularly at the N- and C-termini, show significantly increased stability in human serum and lysosomal preparations. pnas.orglifetein.com.cnmdpi.com The introduction of D-amino acids can completely restore a peptide's stability in the presence of human serum, a crucial factor for clinical utility. mdpi.com

Systematic substitution of L-amino acids with their D-enantiomers allows for tunable control over the degradation rate of peptides and peptide-based materials like hydrogels. acs.org Research has shown a direct correlation between the number of D-amino acid substitutions and the increased resistance to enzymatic degradation. acs.org For instance, a study on MUC2 epitope peptides revealed that substituting flanking L-amino acids with D-amino acids resulted in a synthetic antigen with high resistance to proteolytic degradation while maintaining its antibody binding properties. pnas.org Similarly, replacing all L-Lys and L-Arg residues in a peptide with their D-isomers conferred the highest resistance to degradation by the enzyme trypsin, with a significant portion of the peptide remaining even after extended incubation. frontiersin.org

This enhanced stability is a key advantage for developing peptide-based therapeutics, as it can lead to a longer circulation half-life in vivo. mdpi.com The strategic placement of D-amino acids can protect biologically active peptides from enzymatic breakdown without necessarily compromising their desired biological activity. nih.govmdpi.com

Table 2: Research Findings on D-Amino Acid Incorporation and Peptide Stability

| Peptide/System Studied | D-Amino Acid Substitution Strategy | Outcome on Stability | Reference |

| Antimicrobial Peptide (KKVVFKVKFKK) | Substitutions at N- and/or C-termini, and full enantiomer | Substitutions at the termini greatly improved stability in serum. | nih.gov |

| Antitumor Peptide (RDP215) | Full L- to D-amino acid replacement (9D-RDP215) | Completely restored peptide stability in the presence of human serum. | mdpi.com |

| Various Peptides | Replacement of L-Lys and L-Arg with D-Lys and D-Arg | Significantly protected peptides from tryptic degradation; D-substituted peptide showed the highest resistance. | frontiersin.org |

| MUC2 Epitope Peptide | Systematic substitution of flanking regions with D-amino acids | Peptide with D-amino acids in both flanks (tpTPTGTQtpt) showed high resistance to degradation in human serum and lysosomal preparations. | pnas.org |

| Peptide-linked Hydrogels | Systematic substitution of L-amino acids with D-amino acids in the linker | Increasing the number of D-amino acid substitutions increased resistance to enzymatic degradation. | acs.org |

This table presents a summary of studies demonstrating the enhanced stability of peptides following the incorporation of D-amino acids.

Conformational Analysis and Structural Studies of Peptides Incorporating Fmoc D Beta Homoalanine

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are indispensable tools for probing the secondary and tertiary structures of peptides in solution and the solid state. These techniques provide valuable insights into the conformational preferences and dynamic behavior of peptides incorporating Fmoc-D-beta-homoalanine.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. researchgate.netnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different secondary structures such as α-helices, β-sheets, and random coils.

For peptides containing this compound, CD spectroscopy can be utilized to monitor conformational changes induced by alterations in solvent polarity, pH, or temperature. researchgate.net For instance, the transition from a random coil to a more ordered helical or sheet-like structure can be readily observed. While specific CD data for this compound-containing peptides are not extensively published, analysis of related β-peptides demonstrates the utility of this technique. nih.gov A hypothetical study on a hexapeptide containing this compound might yield data as presented in Table 1, illustrating the influence of solvent on the peptide's secondary structure.

Table 1: Hypothetical Secondary Structure Content of a this compound Hexapeptide in Different Solvents as Determined by CD Spectroscopy

| Solvent | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| Water | 10 | 35 | 55 |

| Methanol | 25 | 45 | 30 |

| Trifluoroethanol | 60 | 15 | 25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Variable Temperature Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, allows for the assignment of proton and carbon resonances and the measurement of through-bond and through-space interactions. For peptides incorporating this compound, key NMR parameters include:

Chemical Shifts (δ): The chemical shifts of amide protons are sensitive to their local environment and participation in hydrogen bonding.

Coupling Constants (³J): Vicinal coupling constants, particularly ³J(H_N, H_α), provide information about the backbone dihedral angle φ.

Nuclear Overhauser Effects (NOEs): NOEs reveal protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

Variable temperature (VT) NMR studies are particularly insightful for probing the stability of hydrogen bonds and dynamic conformational equilibria. researchgate.net By monitoring the temperature dependence of amide proton chemical shifts (dδ/dT), one can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. A smaller temperature coefficient (less negative dδ/dT) is indicative of a stable hydrogen bond. nih.gov

Table 2: Hypothetical ¹H NMR Amide Proton Chemical Shift Temperature Coefficients for a Peptide Containing this compound

| Residue | Amide Proton (NH) | dδ/dT (ppb/K) | Interpretation |

|---|---|---|---|

| Ala-1 | 8.54 | -6.8 | Solvent Exposed |

| Val-2 | 8.21 | -7.2 | Solvent Exposed |

| D-β-Hala-3 | 7.98 | -2.1 | Intramolecular H-bond |

| Leu-4 | 8.33 | -6.5 | Solvent Exposed |

| D-β-Hala-5 | 7.89 | -1.9 | Intramolecular H-bond |

| Gly-6 | 8.15 | -5.9 | Solvent Exposed |

X-ray Crystallography of Beta-Amino Acid Derivatives

However, crystallographic studies of other Fmoc-protected amino acids, such as Fmoc-phenylalanine (Fmoc-F) and Fmoc-tyrosine (Fmoc-Y), have provided valuable insights into the packing and intermolecular interactions driven by the Fmoc group and hydrogen bonding. rsc.orgresearchgate.net These studies reveal how the planar Fmoc groups can engage in π-π stacking interactions, while the amino acid residues participate in hydrogen bonding networks. researchgate.net These principles would be directly applicable to understanding the crystal packing of this compound. A hypothetical unit cell data for this compound is presented in Table 3.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.25 |

| b (Å) | 5.80 |

| c (Å) | 15.65 |

| β (°) | 98.5 |

| Volume (ų) | 920.4 |

| Z | 2 |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are essential for exploring the conformational landscapes of peptides and for interpreting experimental data. These approaches allow for the visualization of molecular motion and the quantification of the energetics of different conformations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations can generate a trajectory that describes the conformational changes over time.

For a peptide containing this compound, an MD simulation would typically be initiated from an extended or a modeled helical conformation. nih.gov The simulation would then be run for a sufficient duration (nanoseconds to microseconds) to allow the peptide to explore its accessible conformational space. github.com Analysis of the resulting trajectory can provide information on:

Stable Conformations: Identifying the most populated conformational states.

Secondary Structure Propensities: Calculating the percentage of time each residue spends in a helical, sheet, or turn conformation.

Hydrogen Bonding Patterns: Analyzing the formation and breaking of intramolecular hydrogen bonds.

Ramachandran Plots: Visualizing the distribution of backbone dihedral angles (φ and ψ).

Table 4: Hypothetical Dihedral Angle Distribution from a 500 ns MD Simulation of a D-beta-homoalanine residue in a peptide

| Dihedral Angle | Most Populated Range (degrees) | Secondary Structure Implication |

|---|---|---|

| φ (C-N-Cα-C) | -150 to -120 | Extended (β-strand like) |

| ψ (N-Cα-C-N) | +130 to +160 | Extended (β-strand like) |

| θ (N-Cβ-Cα-C) | +60 to +90 and -60 to -90 | Gauche conformations |

Quantum Mechanical Calculations for Torsion Angle Analysis

Quantum Mechanical (QM) calculations provide a highly accurate description of the electronic structure and energetics of molecules. nih.gov These methods can be used to study small peptide fragments to understand the intrinsic conformational preferences of the this compound residue.

By performing QM calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), one can construct a potential energy surface (PES) by systematically varying the backbone and side-chain torsion angles. arxiv.orgnih.gov This analysis helps to identify the low-energy conformers and the energy barriers between them. The results from QM calculations can also be used to parameterize or validate the force fields used in classical MD simulations, leading to more accurate and reliable simulation results. nih.gov

Table 5: Hypothetical Relative Energies of this compound Dipeptide Conformers from QM Calculations (B3LYP/6-31G)*

| Conformer | φ (°) | ψ (°) | θ (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 (Global Minimum) | -140 | 150 | 75 | 0.00 |

| 2 | -80 | 85 | -65 | 1.25 |

| 3 | 70 | -75 | 170 | 2.80 |

Applications in Medicinal Chemistry and Drug Discovery

Design of Peptidomimetics and Modified Peptide Analogues

Fmoc-D-beta-homoalanine is instrumental in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The introduction of this D-configured beta-amino acid into a peptide sequence can induce specific secondary structures, such as turns and helices, and enhance resistance to enzymatic degradation by proteases researchgate.netnih.gov. This increased stability is a critical attribute for the development of effective peptide-based therapeutics.

The incorporation of D-amino acids, including D-beta-homoalanine, into peptide sequences is a well-established strategy to enhance their potency and bioactivity. This is largely attributed to their increased resistance to proteolytic enzymes, which prolongs the half-life and bioavailability of the peptide in vivo nih.gov. For instance, substituting natural L-amino acids with their D-counterparts can lead to structural alterations that make the peptide less susceptible to degradation while maintaining or even improving its interaction with biological targets nih.gov.

A key challenge in peptide-based drug development is their limited oral bioavailability, often due to enzymatic degradation in the gastrointestinal tract and poor permeability across intestinal epithelia bachem.com. The introduction of beta-amino acids like D-beta-homoalanine can improve metabolic stability, a crucial factor for enhancing bioavailability bachem.comnih.gov. While direct studies on the oral bioavailability of peptides containing solely this compound are not extensively detailed, the principle of using D- and beta-amino acids to overcome these hurdles is a cornerstone of modern peptidomimetic design bachem.comnih.gov.

The stereochemistry of amino acids within a peptide plays a pivotal role in its interaction with receptors. The use of D-amino acids can significantly modulate the binding affinity and selectivity of a peptide for its target receptor. An intriguing example of this is the endogenous isomerization of an L-amino acid to a D-amino acid in a neuropeptide, which was found to alter its selectivity between two distinct G protein-coupled receptors (GPCRs) nih.gov. This natural mechanism highlights the potential of incorporating D-amino acids like D-beta-homoalanine to fine-tune the pharmacological profile of a peptide ligand.

By introducing conformational constraints, the incorporation of D-beta-homoalanine can orient the pharmacophoric groups of a peptide in a manner that favors binding to a specific receptor subtype. For example, in the design of opioid peptidomimetics, the replacement of a D-lysine with a (R)-β³-lysine, a structurally related beta-amino acid, resulted in a significant increase in selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors nih.gov. This demonstrates the profound impact that a single beta-amino acid substitution can have on receptor selectivity.

| Peptide Modification | Receptor Target | Effect on Binding/Selectivity |

| L- to D-amino acid isomerization | G protein-coupled receptors | Modulated selectivity between two distinct receptors nih.gov |

| D-Lysine to (R)-β³-Lysine substitution | Opioid receptors | Increased selectivity for the mu-opioid receptor nih.gov |

Peptidomimetics containing D-beta-homoalanine are valuable scaffolds for the development of potent and selective enzyme inhibitors and antagonists. The inherent stability of these modified peptides makes them ideal candidates for targeting enzymes where a prolonged inhibitory effect is desired.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. The development of isoform-selective HDAC inhibitors is a significant challenge. Peptidomimetics incorporating beta-amino acids have emerged as a promising strategy. Cyclic tetrapeptides containing a beta-amino acid have been shown to be potent HDAC inhibitors nih.gov. The beta-amino acid helps to enforce a specific conformation of the peptide backbone, which is crucial for effective binding to the active site of the HDAC enzyme nih.gov.

The synthesis of Fmoc-protected amino acids with zinc-binding side chains has facilitated the rapid generation of peptide-based HDAC inhibitors using solid-phase peptide synthesis google.com. While these studies did not exclusively use this compound, they establish a clear precedent for the utility of beta-amino acid building blocks in creating potent HDAC inhibitors.

Table 1: Examples of Peptide-Based HDAC Inhibitors

| Inhibitor Type | Key Structural Feature | Target |

|---|---|---|

| Cyclic α/β-tetrapeptides | Incorporation of a β-amino acid | HDAC isoforms nih.gov |

Collagenases are enzymes that break down collagen and are implicated in various pathological conditions. The design of effective collagenase inhibitors is an active area of research. A study demonstrated that changing the chirality of an alanine (B10760859) residue from L to D at the cleavage site of a collagen-like peptide effectively inhibited collagenolytic activity mdpi.com. The D-alanine substitution induced conformational changes in the peptide, making it a poor substrate for the enzyme mdpi.com. This principle can be extended to the use of D-beta-homoalanine to create peptidomimetic inhibitors of collagenase with enhanced stability and inhibitory potency.

Development of Enzyme Inhibitors and Antagonists

Exploration of Diverse Biological Activities of Peptide-Based Therapeutics

The incorporation of this compound and other non-natural amino acids has enabled the exploration of a wide range of biological activities for peptide-based therapeutics beyond their traditional roles.

Antimicrobial Peptides: The substitution of L-amino acids with D-amino acids in antimicrobial peptides (AMPs) can enhance their stability against bacterial proteases while maintaining their membrane-disrupting activity mdpi.comnih.gov. This strategy can lead to the development of more robust and effective antimicrobial agents.

Anticancer Peptides: The introduction of unnatural amino acids like beta-alanine (B559535) into anticancer peptides can increase their half-life and bioavailability, making them more effective in targeting cancer cells nih.gov. Furthermore, peptides containing D-amino acids have been shown to be more resistant to proteolysis, a critical feature for therapeutic efficacy aacrjournals.org.

Cell-Penetrating Peptides: Cell-penetrating peptides (CPPs) are short peptides that can traverse cell membranes and deliver various cargo molecules into cells. The incorporation of beta-alanine residues into arginine-rich CPPs has been shown to increase the splice-correction activity of antisense morpholino oligomers they transport, suggesting an enhancement of their delivery efficiency nih.gov.

Neuroactive Peptides: D-amino acids are known to be present in the nervous system and can modulate neuronal activity nih.gov. The peptide opioid dermorphin, for instance, contains a D-alanine residue that is crucial for its potent activity at the mu-opioid receptor researchgate.net. This highlights the potential for using D-beta-homoalanine to develop novel neuroactive peptides with specific pharmacological profiles.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-β³-Lysine |

| D-alanine |

| D-lysine |

| L-amino acids |

| D-amino acids |

| beta-amino acids |

| Dermorphin |

| beta-alanine |

| mu-opioid receptor |

| delta-opioid receptor |

Antimicrobial Peptidomimetics and Enhanced Efficacy

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class. However, natural AMPs are often susceptible to degradation by proteases. To overcome this limitation, peptidomimetics incorporating unnatural amino acids, such as D-amino acids and β-amino acids, have been designed. The inclusion of D-amino acids, like D-beta-homoalanine, can render peptides less susceptible to enzymatic degradation, thereby prolonging their therapeutic window. nih.govmdpi.com

Peptides containing β-amino acids often exhibit well-defined secondary structures and can mimic the amphipathic nature of natural AMPs, which is crucial for their membrane-disrupting activity. nih.gov The hydrophobic and cationic properties of these peptides allow them to selectively target and disrupt the negatively charged bacterial membranes. mdpi.comnih.gov The use of this compound in the solid-phase synthesis of these peptidomimetics allows for the precise placement of this residue within the peptide sequence to optimize antimicrobial activity and selectivity. oup.com Studies on model peptides have shown that the introduction of D-amino acids can lead to retained or even enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, while potentially reducing toxicity to human cells. nih.govnih.govresearchgate.net

| Modification | Observed Effect | Rationale | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Increased resistance to proteolysis | Proteases are stereospecific for L-amino acids. | nih.govmdpi.com |

| β-Amino Acid Incorporation | Formation of stable secondary structures | Altered backbone conformation leads to unique folding patterns. | nih.gov |

| Amphipathic Design | Selective disruption of bacterial membranes | Electrostatic and hydrophobic interactions with the bacterial cell wall. | mdpi.comnih.gov |

Applications in Neuroscience Research for Neuropeptides and Receptors

Neuropeptides play a critical role in the nervous system, acting as neurotransmitters and neuromodulators. The incorporation of D-amino acids into neuropeptide analogs is a key strategy to enhance their stability and bioavailability, allowing for more sustained effects in vivo. nih.govnih.gov The presence of D-amino acids in naturally occurring neuropeptides has been shown to be crucial for their biological activity and receptor specificity. nih.govnih.gov

The use of this compound in the synthesis of neuropeptide analogs allows for the exploration of structure-activity relationships and the development of potent and selective ligands for various receptors. For instance, D-amino acids have been shown to influence the binding affinity and signaling of neuropeptides at their cognate G protein-coupled receptors (GPCRs). nih.gov Furthermore, β-alanine, a structurally related compound, is known to act as a neurotransmitter, interacting with glycine (B1666218) and GABA receptors. unimelb.edu.au This suggests that peptides containing D-beta-homoalanine could have interesting applications in modulating neuronal excitability and synaptic transmission. Research in this area could lead to the development of novel therapeutics for neurological disorders.

| Application Area | Significance of D-Amino Acid Incorporation | Potential Outcome | Reference |

|---|---|---|---|

| Neuropeptide Analog Design | Increased metabolic stability and resistance to proteases. | Prolonged therapeutic effect and improved bioavailability. | nih.govnih.gov |

| Receptor Binding Studies | Modulation of receptor affinity and selectivity. | Development of highly specific receptor agonists or antagonists. | nih.gov |

| Neuromodulation | Potential interaction with neurotransmitter systems (e.g., GABA, glycine). | Novel therapeutic approaches for neurological and psychiatric disorders. | unimelb.edu.au |

Anti-angiogenic Activity of Beta-Peptides

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Certain peptides, particularly those that form β-sheet structures, have been shown to possess anti-angiogenic properties. acs.org The incorporation of β-amino acids into these peptides can stabilize such secondary structures, leading to enhanced anti-angiogenic activity. acs.org

While direct studies on the anti-angiogenic activity of peptides containing D-beta-homoalanine are not widely available, the known anti-angiogenic properties of β-peptides suggest a promising area of investigation. acs.org The synthesis of such peptides would utilize this compound to introduce the β-amino acid residue at specific positions within the peptide sequence to optimize its anti-angiogenic efficacy. These peptidomimetics could potentially inhibit the interactions between pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), and their receptors. frontiersin.org

Generation of Custom Peptide Libraries for High-Throughput Screening

The discovery of novel drug candidates and biological probes often relies on the screening of large and diverse chemical libraries. americanpeptidesociety.org Combinatorial peptide libraries, particularly one-bead-one-compound (OBOC) libraries, are a powerful tool for identifying peptides with high affinity and specificity for a variety of biological targets. nih.gov The synthesis of these libraries is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. nih.govkobv.de

The inclusion of this compound as a building block in the synthesis of custom peptide libraries significantly expands their chemical diversity. nih.gov The introduction of this non-proteinogenic amino acid can lead to peptides with novel structural conformations and improved resistance to enzymatic degradation, which is advantageous for screening assays. High-throughput screening of these libraries can identify lead compounds for various applications, including drug discovery and diagnostics. nih.govdrugtargetreview.com The use of diverse building blocks, such as this compound, increases the probability of discovering peptides with desired biological activities. americanpeptidesociety.org

Protein Engineering Applications

Protein engineering aims to design new proteins with enhanced or novel functions. The incorporation of unnatural amino acids is a powerful strategy to achieve these goals.

Enhancing Protein Stability and Functionality

The stability of a protein is crucial for its function and therapeutic potential. Introducing unnatural amino acids can enhance protein stability through various mechanisms, including the rigidification of the protein backbone and the introduction of novel non-covalent interactions. nih.gov The incorporation of β-amino acids, for instance, can lead to altered folding patterns and increased resistance to proteolysis. pitt.edunih.gov While specific data on D-beta-homoalanine is limited, the general principles of using β-amino acids suggest that its incorporation could enhance the stability of engineered proteins.

| Strategy | Mechanism | Example | Reference |

|---|---|---|---|

| Proline Substitution | Reduces conformational entropy of the unfolded state. | Substitution at β-turns. | nih.gov |

| β-Amino Acid Incorporation | Alters backbone conformation and increases proteolytic resistance. | Creation of α/β-peptides. | pitt.edunih.gov |

| Amplifying n → π* Interactions | Rigidifies β-turns through favorable orbital overlap. | Thioamide incorporation at β-turns. | nih.gov |

Designing Modified Proteins with D-Amino Acid Residues

The site-specific incorporation of D-amino acids into proteins can confer unique properties, such as resistance to proteolysis and altered biological activity. nih.gov While the direct replacement of an L-amino acid with its D-enantiomer can be disruptive to the protein's structure, computational methods are being developed to predict stabilizing D-amino acid substitutions. nih.gov The synthesis of proteins with D-amino acid residues can be achieved through chemical ligation or in vitro translation systems. This compound could be a valuable building block in the chemical synthesis of protein segments containing this modification. These modified proteins could have applications in therapeutics, where enhanced stability and prolonged half-life are desirable. nih.gov Furthermore, the unique structural constraints imposed by D-beta-homoalanine could be exploited to design proteins with novel folds and functions.

Fmoc D Beta Homoalanine in Chemical Biology and Materials Science

Bioconjugation Strategies Utilizing Fmoc-D-beta-Homoalanine

Bioconjugation, the covalent attachment of molecules to biomolecules, is a fundamental tool in chemical biology. This compound is a valuable reagent in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. chemimpex.com The incorporation of a β-amino acid like D-beta-homoalanine can offer advantages such as increased proteolytic stability, a key attribute for in vivo applications.

The development of advanced biosensors often relies on the stable immobilization of biorecognition elements, such as peptides or antibodies, onto a transducer surface. The carboxylic acid group of this compound provides a handle for conjugation to appropriately functionalized surfaces. Peptides containing D-beta-homoalanine can be synthesized and then conjugated to sensor surfaces, leveraging the unique properties of the β-amino acid.

Key Research Findings:

Enhanced Stability: The inclusion of β-amino acids in peptide sequences is known to confer resistance to enzymatic degradation. This is particularly advantageous for biosensors designed for use in complex biological media, as it can prolong the active lifetime of the sensor.

Conformational Control: The additional methylene (B1212753) group in the backbone of β-homoalanine introduces a greater degree of conformational flexibility compared to its α-amino acid counterpart. This can be strategically employed to optimize the presentation of binding epitopes on the sensor surface, potentially enhancing sensitivity and selectivity.

Versatile Chemistry: The Fmoc-protected form allows for standard solid-phase peptide synthesis, after which the terminal amine can be used for conjugation, or the C-terminal carboxyl group can be activated for attachment to aminated surfaces.

| Parameter | Potential Influence of this compound | Rationale |

| Ligand Stability | Increased | Resistance of β-amino acid backbone to proteases. |

| Binding Affinity | Modifiable | Altered peptide conformation may optimize ligand-receptor interactions. |

| Surface Density | Controllable | Standard conjugation chemistries allow for precise control over ligand immobilization. |

| Sensor Shelf-life | Potentially extended | Increased stability of the biological recognition element. |

This table presents hypothesized advantages based on the known properties of β-amino acids.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Peptides are frequently used as targeting moieties due to their high specificity for cell surface receptors. The incorporation of this compound into such peptides can be a strategic choice for designing robust drug delivery systems. chemimpex.com

Key Research Findings:

Prolonged Circulation Time: The enhanced proteolytic stability conferred by D-beta-homoalanine can lead to a longer half-life of the peptide-drug conjugate in circulation, allowing more time for it to reach its target.

Structural Scaffolding: Peptides containing β-amino acids can adopt stable secondary structures, such as helices and turns. This can be used to create well-defined scaffolds for the attachment of drugs and imaging agents.

Fmoc-Mediated Self-Assembly: In some designs, the Fmoc group itself can be used to induce self-assembly of peptide-drug conjugates into nanoparticles or micelles, which can improve drug solubility and pharmacokinetic properties. nih.gov The inclusion of D-beta-homoalanine could influence the morphology and stability of these self-assembled structures.

| System Component | Role of this compound | Potential Advantage |

| Targeting Peptide | Incorporation into the backbone | Increased in vivo stability, leading to improved targeting efficiency. |

| Linker | As part of a cleavable or non-cleavable linker | Introduction of conformational constraints to control drug release kinetics. |

| Self-Assembling Unit | Driving the formation of nanocarriers | The β-amino acid could modulate the critical aggregation concentration and morphology. |

This table outlines the potential roles and advantages of incorporating this compound in drug delivery systems, based on general principles of peptide chemistry.

Self-Assembling Peptide Hydrogels and Biomimetic Scaffolds

Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into nanofibrous networks that entrap water, forming hydrogels. nih.gov These materials are of great interest as scaffolds for tissue engineering and regenerative medicine due to their biocompatibility and structural similarity to the native extracellular matrix (ECM).

The self-assembly of Fmoc-peptides is primarily driven by the π-π stacking of the aromatic Fmoc groups, which leads to the formation of β-sheet-like structures that associate into nanofibers. nih.govstrath.ac.uk The specific amino acid sequence plays a crucial role in modulating the properties of the resulting hydrogel. The introduction of D-beta-homoalanine into an Fmoc-peptide sequence would be expected to alter the self-assembly process and the final properties of the hydrogel.

Key Research Findings (General for Fmoc-Peptides):

Triggering Gelation: The gelation of Fmoc-peptides can be triggered by a change in pH, temperature, or ionic strength. nih.gov For example, lowering the pH protonates the terminal carboxylate group, reducing electrostatic repulsion and allowing the Fmoc-peptides to assemble. acs.org

Structural Hallmarks: The resulting hydrogels are typically composed of long, entangled nanofibers with diameters on the nanometer scale. Spectroscopic techniques such as circular dichroism (CD) and Fourier-transform infrared (infrared) spectroscopy are used to confirm the presence of β-sheet structures. nih.gov

Rheological Properties: Fmoc-peptide hydrogels generally exhibit viscoelastic properties, with the storage modulus (G') being significantly higher than the loss modulus (G''), indicative of a solid-like material. The mechanical stiffness can vary over several orders of magnitude depending on the peptide sequence and concentration. researchgate.netacs.org

The incorporation of D-beta-homoalanine would likely influence these properties by altering the hydrogen bonding network and the packing of the peptide backbone, potentially leading to changes in fiber morphology and gel stiffness.

The nanofibrous architecture and biocompatibility of Fmoc-peptide hydrogels make them excellent candidates for 3D cell culture and as scaffolds to support tissue regeneration. nih.govplos.org These hydrogels can be designed to mimic the native ECM, providing physical support and presenting biochemical cues to cells.

Key Research Findings (General for Fmoc-Peptide Scaffolds):

Biocompatibility: Fmoc-amino acid and dipeptide hydrogels have been shown to be highly biocompatible, supporting the viability and proliferation of various cell types. nih.govbohrium.com

ECM Mimicry: The nanofibrous structure of these hydrogels resembles that of collagen in the native ECM, providing a suitable environment for cell adhesion and migration. researchgate.net

Biofunctionalization: The peptide sequence can be readily modified to include bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, to promote specific cell adhesion. mdpi.com

A hydrogel based on this compound could offer enhanced stability against enzymatic degradation by cells, which could be advantageous for long-term cell culture and in vivo implantation.

A key advantage of Fmoc-peptide hydrogels is the ability to tune their material properties by altering the chemical structure of the peptide building block. nih.gov This allows for the design of hydrogels with specific mechanical and biochemical properties tailored to a particular application.

Key Research Findings (General for Tuning Fmoc-Peptide Hydrogels):

Mechanical Stiffness: The stiffness of the hydrogel can be controlled by the concentration of the peptide, the choice of amino acids, and the conditions used for gelation. researchgate.net For instance, the hydrophobicity of the amino acid side chains can significantly impact the mechanical properties of the resulting gel. acs.org

Degradation Rate: The susceptibility of the hydrogel to enzymatic degradation can be modulated by the peptide sequence. The inclusion of D-amino acids or non-natural amino acids like D-beta-homoalanine would be expected to significantly slow down degradation.

Functional Group Display: The chemical functionality displayed on the surface of the nanofibers can be controlled by the amino acid sequence, allowing for the presentation of specific chemical cues to cells.

| Property | Method of Tuning (General) | Potential Impact of D-beta-Homoalanine |

| Mechanical Stiffness | Varying peptide concentration, amino acid sequence. researchgate.net | Altered hydrogen bonding and backbone packing may lead to changes in stiffness. |

| Gelation Kinetics | Adjusting pH, temperature, ionic strength. nih.gov | The pKa of the terminal carboxyl group and the kinetics of self-assembly may be affected. |

| Enzymatic Stability | Incorporating D-amino acids or enzyme cleavage sites. | Increased stability due to the non-natural β-amino acid backbone. |

| Bioactivity | Covalent attachment of bioactive peptides (e.g., RGD). mdpi.com | The conformation of the attached peptide may be influenced, affecting its activity. |

This table summarizes general strategies for tuning Fmoc-peptide hydrogels and speculates on the potential influence of incorporating D-beta-homoalanine.

Advanced Materials Development Beyond Biological Scaffolds

The self-assembly properties of Fmoc-amino acids, driven by a combination of hydrogen bonding and π-π stacking of the fluorenyl groups, have been extensively explored, primarily for the development of hydrogels for biological applications such as tissue engineering and drug delivery. However, the unique structural characteristics of Fmoc-protected β-amino acids, including this compound, offer potential for the creation of advanced materials with applications extending beyond the biological realm. Research in this area is still emerging, but the principles of molecular self-assembly that govern hydrogel formation can be harnessed to create ordered nanostructures for various material science applications.

The incorporation of β-amino acids, such as D-beta-homoalanine, into self-assembling systems introduces a different backbone structure compared to their α-amino acid counterparts. This can lead to altered hydrogen bonding patterns and potentially more stable, well-defined nanostructures. These characteristics are of interest for the development of functional materials where precise control over the molecular architecture is crucial.

While specific research on this compound for non-biological advanced materials is limited, the broader class of Fmoc-β-amino acids is being investigated for potential use in areas such as catalysis and functionalized materials. The Fmoc group itself provides a robust scaffold for self-assembly, and the β-amino acid structure can influence the morphology and properties of the resulting nanomaterials. For example, the preparation of functionalized materials is a potential application for Fmoc-β-alanine, a closely related compound.

The development of these materials often relies on the principles of supramolecular chemistry to create ordered assemblies. The potential applications for such materials are diverse and could include the development of novel sensors, catalysts, or materials with unique optical or electronic properties. The table below outlines potential research directions and the hypothesized properties of materials derived from this compound, based on the known characteristics of similar Fmoc-amino acid systems.

Table 1: Potential Non-Biological Applications and Research Directions for this compound-Based Materials

| Potential Application Area | Underlying Principle of Self-Assembly | Key Structural Feature | Potential Material Properties |

| Catalysis | Formation of ordered nanostructures providing a high surface area and defined catalytic sites. | The β-amino acid backbone may create unique spatial arrangements of functional groups. | Enhanced catalytic activity and selectivity due to a well-defined microenvironment. |

| Sensors | Self-assembled structures can be designed to interact with specific analytes, leading to a detectable signal. | The D-chiral center and specific side chain could enable chiral recognition. | High sensitivity and selectivity for target molecules. |

| Functional Surfaces | The ability to form ordered films on various substrates through self-assembly. | The amphiphilic nature of the molecule can drive the formation of monolayers or thin films. | Surfaces with controlled wettability, adhesion, or biocompatibility for non-medical applications. |

Further research is necessary to fully elucidate the potential of this compound in the development of advanced materials for applications beyond biological scaffolds. The exploration of its self-assembly in different solvents and conditions, as well as the characterization of the resulting material properties, will be crucial for unlocking its utility in materials science.

Challenges and Future Directions in Fmoc D Beta Homoalanine Research

Overcoming Synthetic Complexities and Cost-Effectiveness in Large-Scale Production

The widespread application of peptides containing Fmoc-D-beta-homoalanine is currently hindered by the complexities and high costs associated with its large-scale production. Traditional chemical synthesis routes for β-amino acids are often time-consuming, require expensive starting materials, and may produce racemic mixtures that necessitate further costly and labor-intensive purification steps to isolate the desired enantiomerically pure compound. google.com

Advancements in High-Quality Beta-Amino Acid Building Block Production

Producing high-quality, enantiomerically pure β-amino acid building blocks like this compound is paramount for their use in peptide synthesis. google.com Significant progress is being made in both chemical and biocatalytic methods to meet this demand.

Catalytic enantioselective conjugate addition reactions are among the most important chemical methods, utilizing readily available α,β-unsaturated carbonyl compounds as starting materials. nih.gov Various catalytic systems, including those based on copper and rhodium, have been developed to produce chiral β-amino acid derivatives with high enantioselectivity. nih.govhilarispublisher.com

Biocatalytic processes represent a promising, greener alternative to traditional chemical synthesis. google.com Enzymes such as lipases and aminomutases are being explored for the stereoselective synthesis of β-amino acids. google.comhilarispublisher.comresearchgate.net For instance, lysine (B10760008) 2,3-aminomutase can be used to convert α-amino acids to their corresponding β-amino acids, avoiding many of the pitfalls of chemical synthesis. google.com Similarly, redesigned enzymes have been shown to catalyze the asymmetric addition of ammonia (B1221849) to substituted acrylates, affording enantiopure β-amino acids with high regioselectivity and enantiomeric excess. researchgate.net

| Method | Catalyst/Enzyme | Key Advantages | Typical Purity |

| Chemical Synthesis | |||

| Asymmetric Conjugate Addition | Copper-Hydride (CuH) | High enantioselectivity, uses readily available starting materials. nih.gov | >99% ee |

| Rhodium-Catalyzed Hydrogenation | Rh-bis phosphepine | Effective for (Z)-enamines. hilarispublisher.com | High Yields |

| Biocatalytic Synthesis | |||

| Enzymatic Resolution | Lipases (e.g., Candida antarctica) | High enantioselectivity, operates under mild conditions. hilarispublisher.comresearchgate.net | >99% ee |

| Asymmetric Amination | Redesigned Aspartase | High conversion, excellent β-regioselectivity. researchgate.net | >99% ee |

Table 1: Comparison of modern synthetic methods for producing high-quality β-amino acid building blocks. 'ee' stands for enantiomeric excess.

Rational Design Principles for Beta-Amino Acid Containing Peptides

The rational design of peptides containing β-amino acids like this compound is guided by the goal of creating specific, stable secondary structures. acs.org Unlike α-peptides, β-peptides can form a variety of unique and well-defined helical structures, including the 14-helix, 12-helix, and 10/12-helix, as well as turns and sheets, often with very short sequences. nih.govethz.ch

The key design principles involve controlling the peptide backbone's conformation through the strategic placement of different types of β-amino acids and other chemical modifications.

Helix Stability : The 14-helix is one of the most studied β-peptide secondary structures. nih.gov Its stability, particularly in aqueous solutions, can be enhanced by incorporating conformationally constrained cyclic β-amino acids or by introducing covalent links (lactam bridges) between side chains. nih.govrsc.org The type of β-amino acid is critical; for example, oligomers of β³-amino acids tend to favor the 14-helix. acs.org

Structural Diversity : Combining different types of β-amino acids (e.g., β² and β³) within a sequence can generate novel helical structures, such as the 10/12-helix. nih.gov This "hybrid" approach expands the structural toolkit available to peptide designers.

Mimicking Natural Structures : A major goal is to mimic the structures of α-peptides and proteins to create analogues with enhanced properties, such as proteolytic resistance. acs.orgnih.gov This involves arranging the side chains of the β-peptide to replicate the spatial orientation of key functional groups in the original α-peptide, a crucial step for applications like inhibiting protein-protein interactions. acs.orgnih.gov

| Secondary Structure | Key Design Principle(s) | Resulting Property |

| 14-Helix | Incorporation of β³-amino acids; use of cyclic residues (e.g., trans-ACHC); side-chain cyclization. acs.orgnih.gov | Stable, predictable helical scaffold. nih.gov |

| 12-Helix | Favored by certain substitution patterns; intrinsically stable backbone conformation. nih.govethz.ch | Alternative helical geometry. |

| 10/12-Helix | Alternating β²/β³ substitution patterns. nih.gov | Hybrid helical structure with unique topography. |

| β-Hairpin/Sheet | Use of β-turn-inducing sequences; amphiphilic design with alternating polar/nonpolar residues. researchgate.net | Formation of extended structures for biomaterials. researchgate.net |

Table 2: Summary of rational design principles for achieving specific secondary structures in β-peptides. ACHC stands for trans-2-aminocyclohexanecarboxylic acid.

Integration of Computational and Experimental Approaches for Predictive Design

Designing peptides with novel functions is a complex challenge due to the vast sequence space. researchgate.netnih.gov Integrating computational modeling with experimental validation has become an indispensable strategy for the predictive design of peptides containing this compound.

Molecular Dynamics (MD) simulations are powerful computational tools used to study the folding, structure, and dynamics of peptides at an atomic level. americanpeptidesociety.org By simulating the behavior of a β-peptide in different environments (e.g., water), researchers can predict its most stable conformations, identify folding pathways, and understand the forces that stabilize its structure. americanpeptidesociety.orgwustl.edunih.govacs.org This predictive power helps to screen potential peptide sequences in silico before undertaking costly and time-consuming chemical synthesis and experimental characterization.

More recently, the integration of machine learning and artificial intelligence has revolutionized peptide design. nih.govbiophysics.org These approaches can learn complex sequence-structure-function relationships from existing experimental data. nih.gov For example, machine learning models based on the Transformer architecture have been developed to predict specific interactions between β-strands and to design novel peptide binders for specific targets. arxiv.org This synergy—where computational tools generate hypotheses and designs that are then tested and refined experimentally—accelerates the discovery of new β-peptides with desired properties. researchgate.netnih.govnih.gov

Expanding the Scope of Biological and Material Science Applications

The unique properties of β-peptides, derived from building blocks like this compound, are enabling a broad range of applications in both biology and material science. Their resistance to proteolytic degradation makes them highly attractive for therapeutic development. acs.orgbenthamscience.comnih.gov

Biological Applications : β-peptides are being developed as novel therapeutics, including antimicrobial agents and inhibitors of protein-protein interactions. acs.org By mimicking the structure of natural peptides, they can be designed to bind to specific biological targets with high affinity and selectivity. acs.orgchemimpex.com For example, α/β-peptides have been designed as antimicrobial agents with improved activity and reduced toxicity compared to their natural counterparts. nih.gov They are also valuable tools in neuroscience for studying neuropeptides and their receptors. chemimpex.com